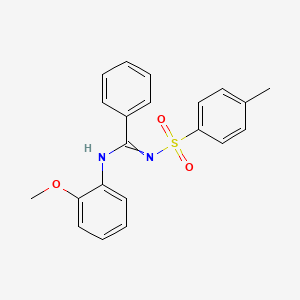
N-(2-methoxyphenyl)-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide, also known as MSB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. MSB is a sulfonylurea derivative that has been synthesized through a number of methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Aplicaciones Científicas De Investigación
Enzyme-Linked Immunosorbent Assay Development
Sulfonyl compounds have been utilized in the development of enzyme-linked immunosorbent assays (ELISA) for detecting various chemicals in environmental samples. For instance, an ELISA method was developed to quantify the herbicide metosulam in soil and water, demonstrating the utility of sulfonyl compounds in environmental monitoring and analysis (Parnell & Hall, 1998).
Antitumor and Antimicrobial Activities
Sulfonyl compounds have been evaluated for their antitumor properties through cell-based screens and gene expression relationship studies. These studies have identified potent cell cycle inhibitors, contributing to the development of novel anticancer therapies (Owa et al., 2002). Additionally, sulfonyl derivatives have demonstrated significant antimicrobial activities, suggesting their potential as antimicrobial agents (Patil et al., 2010).
Water Treatment Technologies
Novel sulfonated thin-film composite nanofiltration membranes have been developed using sulfonyl compounds, showing improved water flux and effective treatment of dye solutions. This research highlights the application of sulfonyl compounds in enhancing water purification technologies (Liu et al., 2012).
Proton Exchange Membranes
In fuel cell applications, sulfonyl-containing poly(arylene ether sulfone) copolymers have been synthesized, offering high proton conductivities, low water uptake, and low methanol permeabilities. These properties are crucial for the development of efficient and durable proton exchange membranes (Wang et al., 2012).
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-16-12-14-18(15-13-16)27(24,25)23-21(17-8-4-3-5-9-17)22-19-10-6-7-11-20(19)26-2/h3-15H,1-2H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMHTKOIKNZTAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)NC3=CC=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

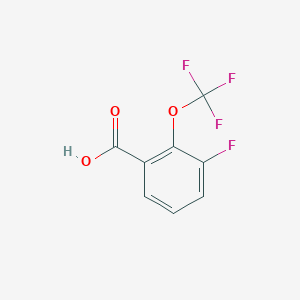

![Methyl 6-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2369064.png)


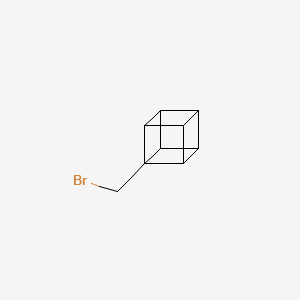
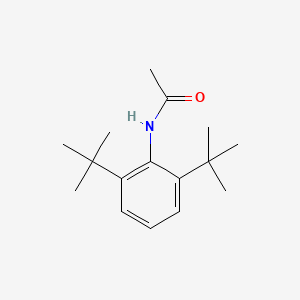
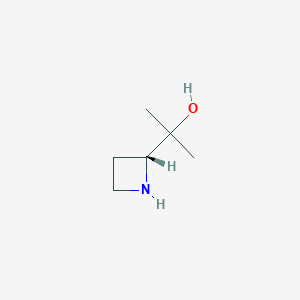
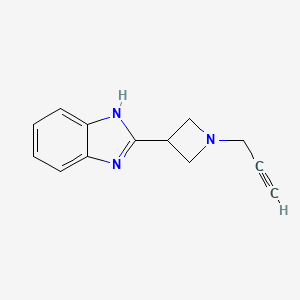


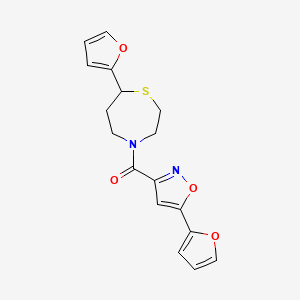
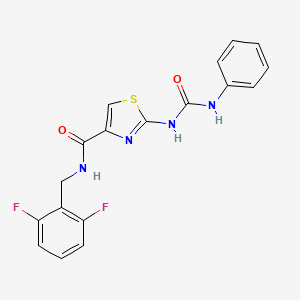
![N-[2-(3-pyridinyl)-4-pyrimidinyl]acetamide](/img/structure/B2369081.png)